2,7-Bis[2-(isobutylamino)acetamido]anthraquinone
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Overview
Description
2,7-Bis[2-(isobutylamino)acetamido]anthraquinone is a synthetic anthraquinone derivative known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes two isobutylaminoacetamido groups attached to the anthraquinone core. It has been studied for its potential as a telomerase inhibitor and its anti-proliferative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis[2-(isobutylamino)acetamido]anthraquinone typically involves the following steps:
Acetylation of 2,7-diaminoanthraquinone: This step involves the acetylation of 2,7-diaminoanthraquinone to form an intermediate compound.
Amination: The intermediate compound is then aminated to introduce the isobutylaminoacetamido groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned steps, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,7-Bis[2-(isobutylamino)acetamido]anthraquinone undergoes various chemical reactions, including:
Oxidation: The anthraquinone core can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the quinone structure.
Substitution: The amino groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .
Scientific Research Applications
2,7-Bis[2-(isobutylamino)acetamido]anthraquinone has several scientific research applications:
Chemistry: It is used as a model compound for studying anthraquinone derivatives and their reactions.
Biology: The compound has been investigated for its potential to inhibit telomerase, an enzyme involved in cellular aging and cancer.
Medicine: Due to its anti-proliferative properties, it is being studied as a potential anti-cancer agent.
Industry: It may have applications in the development of dyes and pigments due to its anthraquinone core
Mechanism of Action
The primary mechanism of action of 2,7-Bis[2-(isobutylamino)acetamido]anthraquinone involves the inhibition of telomerase. Telomerase is an enzyme that adds repetitive nucleotide sequences to the ends of chromosomes, thereby maintaining their length and stability. By inhibiting telomerase, this compound can induce cellular senescence and apoptosis in cancer cells, making it a potential anti-cancer agent .
Comparison with Similar Compounds
Similar Compounds
2,7-Diaminoanthraquinone: A precursor in the synthesis of 2,7-Bis[2-(isobutylamino)acetamido]anthraquinone.
2,7-Diacetylaminoanthraquinone: Another derivative with different substituents.
2,7-Dihydroxyanthraquinone: A compound with hydroxyl groups instead of amino groups.
Uniqueness
This compound is unique due to its specific isobutylaminoacetamido groups, which confer distinct chemical and biological properties. Its potential as a telomerase inhibitor and anti-proliferative agent sets it apart from other anthraquinone derivatives .
Properties
Molecular Formula |
C26H32N4O4 |
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Molecular Weight |
464.6 g/mol |
IUPAC Name |
2-(2-methylpropylamino)-N-[7-[[2-(2-methylpropylamino)acetyl]amino]-9,10-dioxoanthracen-2-yl]acetamide |
InChI |
InChI=1S/C26H32N4O4/c1-15(2)11-27-13-23(31)29-17-5-7-19-21(9-17)26(34)22-10-18(6-8-20(22)25(19)33)30-24(32)14-28-12-16(3)4/h5-10,15-16,27-28H,11-14H2,1-4H3,(H,29,31)(H,30,32) |
InChI Key |
BTABHVPIAAKKHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC(=O)NC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CNCC(C)C |
Origin of Product |
United States |
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